molecular formula C12H16Cl2O B14391069 (4,4-Dichloro-3-ethoxybutyl)benzene CAS No. 88223-44-3

(4,4-Dichloro-3-ethoxybutyl)benzene

Cat. No.: B14391069
CAS No.: 88223-44-3
M. Wt: 247.16 g/mol
InChI Key: NNMHXRMFCSLMEI-UHFFFAOYSA-N
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Description

(4,4-Dichloro-3-ethoxybutyl)benzene is a substituted benzene derivative featuring a butyl chain with two chlorine atoms at the 4,4-positions and an ethoxy group at the 3-position. The discussion below extrapolates insights from studies on benzene and related systems to hypothesize its behavior.

Properties

CAS No.

88223-44-3

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

(4,4-dichloro-3-ethoxybutyl)benzene

InChI

InChI=1S/C12H16Cl2O/c1-2-15-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

NNMHXRMFCSLMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1=CC=CC=C1)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dichloro-3-ethoxybutyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dichloro-3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of (4,4-Dichloro-3-ethoxybutyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dichloro-3-ethoxybutyl)benzene undergoes various chemical reactions, including:

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced benzene derivatives.

Mechanism of Action

The mechanism of action of (4,4-Dichloro-3-ethoxybutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include the formation of benzenonium intermediates, which are stabilized by resonance .

Comparison with Similar Compounds

Hypothesis for (4,4-Dichloro-3-ethoxybutyl)benzene :

  • The dichloro groups may enhance DEA yields for Cl⁻ due to high electron affinity, while the ethoxy group could suppress DD by delocalizing charge.
  • The butyl chain might reduce desorption efficiency of heavier fragments (e.g., C₄H₈Cl₂⁺) due to increased mass and binding energy .
2.2 Film Thickness and Substrate Effects
  • Benzene on Pt : Cation yields (e.g., C₆H₆⁺) increase with film thickness (up to 12 ML), while anion yields (e.g., H⁻) saturate above 2 ML due to secondary electron interactions with the Pt substrate .
  • Metal Substrates : Polarization and image-charge effects from Pt reduce cation desorption by promoting neutralization .

Hypothesis for (4,4-Dichloro-3-ethoxybutyl)benzene :

  • Thicker films may show reduced Cl⁻ desorption (compared to H⁻ in benzene) due to steric shielding of chlorine atoms.
  • The Pt substrate could stabilize cationic fragments via charge transfer, but ethoxy groups might counteract this through lone-pair interactions .

Key Data from Benzene Studies

The following tables summarize critical ESD findings for benzene, which may guide hypotheses for substituted analogs:

Parameter Anion Yields Cation Yields Reference
Energy Dependence Peak at 500 eV Peak at 500 eV
Thickness Dependence Saturation at 2 ML Linear increase up to 12 ML
Dominant Mechanism DEA (low energy) DD (high energy)
Fragment Anion Yield (950 eV) Cation Yield (950 eV)
H⁻/H⁺ 0.8 (arb. units) 0.2 (arb. units)
C₂H⁻/C₂H₃⁺ 0.5 0.4
C₆H₆⁺ 1.0

Data derived from Figs. 3–5 and textual analysis .

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